![molecular formula C20H18FN3O4S B2367387 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893947-60-9](/img/structure/B2367387.png)
2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN3O4S and its molecular weight is 415.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects by modulating specific pathways involved in inflammation. Researchers have explored its potential in treating inflammatory conditions such as arthritis, colitis, and dermatitis. Mechanistic studies suggest that it inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for drug development .
Anticancer Activity
Studies have investigated the compound’s impact on cancer cells. It shows cytotoxic effects against certain cancer cell lines, including breast, lung, and colon cancer. Researchers are exploring its mechanism of action and potential as an adjunct therapy or chemopreventive agent .
Neuroprotective Effects
The compound’s structure suggests possible neuroprotective properties. It may modulate neuronal signaling pathways, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preclinical studies have demonstrated its ability to protect neurons from oxidative stress and inflammation .
Antimicrobial Activity
In vitro studies indicate that this compound possesses antimicrobial properties. It inhibits the growth of certain bacteria and fungi. Researchers are investigating its potential as an alternative to existing antimicrobial agents .
Cardiovascular Applications
The compound’s effects on cardiovascular health are being explored. It may influence blood pressure regulation, vascular function, and platelet aggregation. Further research is needed to understand its impact on cardiovascular diseases .
Metabolic Disorders
Preliminary data suggests that this compound might affect metabolic pathways related to glucose homeostasis and lipid metabolism. Researchers are investigating its potential in managing conditions like diabetes and obesity .
Photodynamic Therapy (PDT)
Due to its photochemical properties, the compound has been studied for PDT applications. PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Researchers are evaluating its efficacy in PDT protocols .
Materials Science
Beyond biological applications, this compound has potential in materials science. Its unique structure could be useful in designing functional materials, such as organic semiconductors or sensors .
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-13-2-6-15(7-3-13)24-20(17-11-29(26,27)12-18(17)23-24)22-19(25)10-28-16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUDNWWQSPOVAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367304.png)
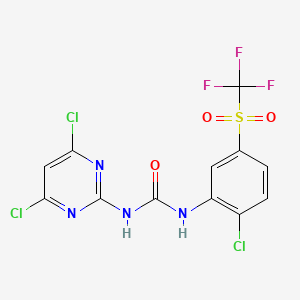
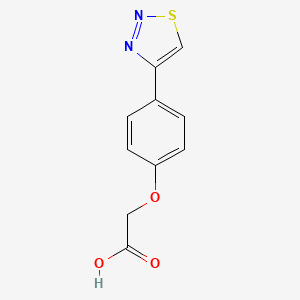
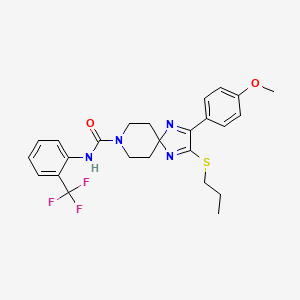
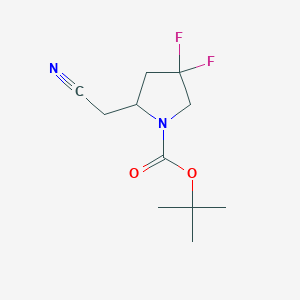
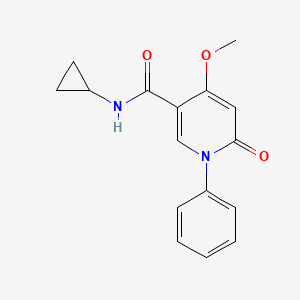
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)
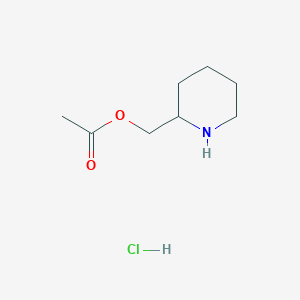
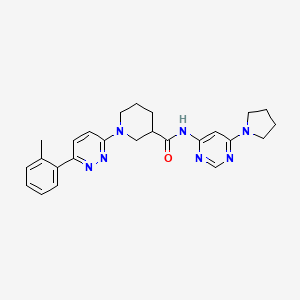
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2367321.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2367323.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2367325.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)